2-Oxazolidinethione

Organic Synthesis Chemoselective Arylation Thione Chemistry

Choose 2-Oxazolidinethione for applications where 2-oxazolidinone or thiourea fail. It enables exclusive S-arylation (not N-) with arynes, serves as a cleavable chiral auxiliary easier to remove than Evans auxiliaries, and yields herbicidal 3-aminocarbonyl derivatives. Also the core of the antithyroid agent goitrin. Ideal for stereoselective synthesis, agrochemical lead discovery, and thyroid research. Confirm purity ≥98% and request bulk pricing.

Molecular Formula C3H5NOS
Molecular Weight 103.15 g/mol
CAS No. 5840-81-3
Cat. No. B1225483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinethione
CAS5840-81-3
Synonyms(2-hydroxyethyl)thiocarbamic acid, gamma-lactone
2-oxazolidinethione
Molecular FormulaC3H5NOS
Molecular Weight103.15 g/mol
Structural Identifiers
SMILESC1COC(=S)N1
InChIInChI=1S/C3H5NOS/c6-3-4-1-2-5-3/h1-2H2,(H,4,6)
InChIKeyUMURLIQHQSKULR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxazolidinethione (CAS 5840-81-3) Technical Baseline for Scientific Sourcing and Procurement


2-Oxazolidinethione (1,3-oxazolidine-2-thione; CAS 5840-81-3) is a heterocyclic scaffold with the molecular formula C₃H₅NOS and a molecular weight of 103.14 g/mol [1]. This compound features a five-membered ring containing oxygen, nitrogen, and a thiocarbonyl (C=S) group, endowing it with distinct chemical properties relative to its oxo-analogues [2]. It serves as a versatile chiral auxiliary and building block in asymmetric synthesis [3], a precursor for bioactive derivatives with antithyroid activity [4], and a structural probe for investigating thione-specific reactivity [5].

Why Generic Substitution of 2-Oxazolidinethione (CAS 5840-81-3) is Scientifically Inadvisable


2-Oxazolidinethione is not functionally interchangeable with its closest structural analogue, 2-oxazolidinone, or with simpler thioamides such as thiourea. The substitution of the carbonyl oxygen by sulfur fundamentally alters the electronic properties of the heterocycle, including its pKa, nucleophilicity, and hydrogen-bonding capacity [1]. Direct comparative studies have shown that oxazolidinethiones, unlike oxazolidinones, exhibit minimal antibacterial activity [2], yet they demonstrate superior performance in facilitating selective S-arylation reactions [3]. Additionally, among antithyroid agents, the specific vinyl-substituted oxazolidinethione scaffold displays a potency and species-specific safety profile that differs markedly from benchmark drugs such as propylthiouracil [4]. These divergent outcomes underscore that the choice of scaffold directly dictates the success or failure of a specific experimental or industrial application. The evidence below provides the quantitative foundation for this claim.

Quantitative Evidence Guide for Differentiating 2-Oxazolidinethione (CAS 5840-81-3) from Competitor Scaffolds


Enhanced Reactivity for Selective S-Arylation: 2-Oxazolidinethione vs. 2-Oxazolidinone

2-Oxazolidinethione demonstrates a unique chemoselectivity profile in reactions with arynes. Unlike 2-benzoxazolinone and 2-benzimidazolinone, which undergo N-arylation, 2-oxazolidinethione exclusively undergoes S-arylation [1]. This divergent reactivity is attributed to the enhanced nucleophilicity of the thione sulfur compared to the carbonyl oxygen in the oxo-analogue.

Organic Synthesis Chemoselective Arylation Thione Chemistry

Comparative Antithyroid Potency: 5-Vinyl-2-Oxazolidinethione vs. Propylthiouracil

While both 5-vinyl-2-oxazolidinethione (goitrin) and propylthiouracil (PTU) are antithyroid agents, their in vivo potency differs significantly depending on the route of administration. Goitrin is substantially less potent than PTU, but the potency gap narrows considerably upon parenteral dosing, indicating different pharmacokinetic behaviors [1].

Endocrinology Thyroid Peroxidase Inhibition In Vivo Pharmacology

Divergent Antibacterial Activity: 2-Oxazolidinethione vs. 2-Oxazolidinone (Linezolid Scaffold)

Replacement of the carbonyl oxygen in the oxazolidinone ring of linezolid with a thiocarbonyl group (yielding an oxazolidine-2-thione) abrogates antibacterial activity. Unlike the parent oxazolidinones, the thio-analogs did not inhibit the growth of Gram-positive bacteria [1].

Medicinal Chemistry Antibacterial Bioisosterism

Alternative Mechanism of Enzymatic Halogenation Inhibition: 5-Vinyl-2-Oxazolidinethione vs. Thiourea-Type Agents

5-Vinyl-2-oxazolidinethione, along with thiourea and thiouracil, inhibits chloroperoxidase-catalyzed halogenation. However, spectral evidence indicates the formation of a distinct intermediate during the oxidation of 5-vinyl-2-oxazolidinethione, which is postulated to be a disulfide by analogy, suggesting a shared but not identical oxidative pathway [1].

Enzymology Chloroperoxidase Mechanism of Action

In Vivo Antifertility Activity and Species-Specific Toxicity: U-11634

The oxazolidinethione derivative U-11634 [5-(α,α,α-Trifluoro-m-tolyloxymethyl)-2-oxazolidinethione] exhibits pronounced species-specific pharmacological effects. It is orally active as an antifertility agent in rats but is ineffective in monkeys [1]. Toxicological studies in dogs revealed that its antithyroid effects and hepatotoxicity are dose-dependent, with moderate toxicity observed at 100 mg/kg/day and severe toxicity at 300 mg/kg/day [2].

Reproductive Pharmacology Toxicology Species Selectivity

Microwave-Assisted Synthesis: Improved Yields and Reduced Times

The synthesis of chiral 4-substituted oxazolidine-2-thione auxiliaries is significantly improved under microwave irradiation. This methodology provides these chiral auxiliaries with improved yields and a remarkable reduction in reaction times compared to conventional heating methods [1].

Synthetic Methodology Chiral Auxiliary Process Chemistry

Validated Application Scenarios for 2-Oxazolidinethione (CAS 5840-81-3) Based on Differential Evidence


Asymmetric Synthesis as a Chiral Auxiliary with Superior Cleavage Profile

The use of 4-substituted 2-oxazolidinethiones as chiral auxiliaries is validated by their demonstrated effectiveness in asymmetric induction and, critically, their easier removal compared to the classical Evans oxazolidinones [1]. This scenario is ideal for synthetic chemists constructing stereochemically complex natural products or pharmaceutical intermediates who require a reliable chiral handle that can be cleaved under mild conditions without racemization. The microwave-assisted synthetic route further enhances the practicality of this application by improving yields and reducing reaction times [2].

Development of Herbicidal Lead Compounds via Derivatization

The 2-oxazolidinethione core serves as a viable scaffold for designing novel herbicides. A series of 3-aminocarbonyl-2-oxazolidinethione derivatives exhibited good herbicidal activities against a range of weed species, including Echinochloa crusgalli and Sorghum vulgare [3]. This application is suited for agrochemical researchers seeking new modes of action or lead compounds for crop protection, leveraging the scaffold's synthetic accessibility and distinct bioactivity profile compared to other heterocycles.

Pharmacological Research into Thyroid Function and Goitrogenesis

5-Vinyl-2-oxazolidinethione (goitrin) is a well-characterized antithyroid agent with defined potency relative to propylthiouracil [4] and a distinct oxidative intermediate in enzymatic halogenation [5]. It is an essential tool for endocrinologists studying thyroid hormone synthesis, goiter formation, and the biochemical mechanisms of goitrogens. Its availability as an analytical standard supports quantitative studies in biological matrices [6].

Investigating Thione-Specific Chemoselectivity in Organic Transformations

The exclusive S-arylation of 2-oxazolidinethione with arynes, in contrast to the N-arylation observed for its oxo-analogues [7], makes this compound a valuable probe for exploring thiophilic reactivity. Organic and medicinal chemists can employ this scaffold to selectively install sulfur-linked aryl groups, a transformation not achievable with the more common oxazolidinone ring, thereby enabling the synthesis of novel sulfur-containing heterocycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxazolidinethione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.